molecular formula C4H8Br2N2O B1321627 5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide CAS No. 54377-65-0

5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide

Cat. No. B1321627
CAS RN: 54377-65-0
M. Wt: 259.93 g/mol
InChI Key: DAKLBHWVCDAYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of brominated heterocyclic compounds often involves the use of brominating agents or reactions with bromoalkanes. For instance, the synthesis of 5,6-dihydro-4H-1,3-oxazine hydrobromides is achieved through the autocyclo-O-alkylation of N-(3-bromopropyl)amides . Similarly, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes is performed in a methanol medium with sodium hydroxide10. These methods could potentially be adapted for the synthesis of "5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide."

Molecular Structure Analysis

The molecular structures of brominated heterocycles are often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and elemental analysis. For example, the crystal structure of [2-(4,4-dimethyl-2-oxazoline)-5-methylphenyl]methylphenyltin bromide is determined by X-ray diffraction, revealing a trigonal bipyramidal coordination geometry around the tin center . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is confirmed by single crystal X-ray diffraction . These techniques would be essential in analyzing the molecular structure of "5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide."

Chemical Reactions Analysis

The brominated compounds discussed in the papers are versatile intermediates for further chemical transformations. For instance, brominated trihalomethylenones are used as precursors for the synthesis of various pyrazoles , and dibromo-triazoles are aminated with hydroxylamine-O-sulphonic acid to yield amino derivatives . These reactions demonstrate the reactivity of brominated heterocycles, which could be relevant for the chemical reactions analysis of "5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide."

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles are influenced by their molecular structure. For example, the presence of bromine atoms can significantly affect the reactivity and stability of these compounds. The physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols are investigated, revealing high yields and potential antibacterial activity10. These properties are important for understanding the behavior of "5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide" in various environments and applications.

Scientific Research Applications

Synthesis and Intermediate Compounds

  • 5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide is a key intermediate in the synthesis of various compounds. It has been utilized in the creation of anti-cancer drugs that inhibit thymidylate synthase (Cao Sheng-li, 2004).
  • This compound serves as a reactive scaffold for synthetic elaboration, especially in the substitution reactions to prepare alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles (Pravin Patil & F. A. Luzzio, 2016).

Role in Synthesis of Pharmacologically Active Compounds

  • It is significant in the synthesis of rupatadine, an antihistamine and platelet-activating factor antagonist (Jianyu Guo, Yan Lu, & J. Wang, 2015).
  • 5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide plays a crucial role in the enantioselective synthesis of polyhydroxypiperidines, which are iminoglycitols or 2,6-dideoxyazasugars, useful in medicinal chemistry (Sauda Swaleh & Jürgen Liebscher, 2002).

Utility in Organic Chemistry and Materials Science

  • The compound is used in the synthesis of extended oxazole compounds, which have applications in materials science and as functional materials in various chemical processes (H.-X. Yu et al., 2014).
  • It is also involved in the preparation of 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles, which are synthesized using a method that offers high regioselectivity and moderate to good yields (T. Yamane, Hiroyuki Mitsudera, & Takatsugu Shundoh, 2004).

properties

IUPAC Name

5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrN2O.BrH/c5-1-3-2-7-4(6)8-3;/h3H,1-2H2,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKLBHWVCDAYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=N1)N)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.